2,3-Dibromo-6-fluoropyridine

Overview

Description

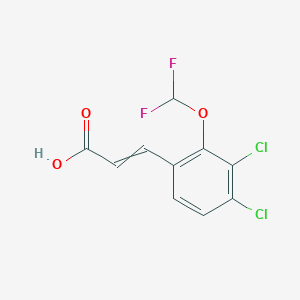

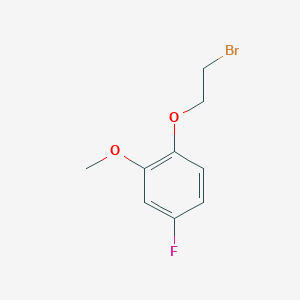

2,3-Dibromo-6-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It is a type of pyridine, which is a class of compounds that contain a six-membered ring with two adjacent carbon atoms replaced by a nitrogen atom and a halogen atom .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, can be achieved through various methods. One common method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another approach involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms and one fluorine atom . The average mass of the molecule is 254.883 Da, and the monoisotopic mass is 252.853790 Da .Scientific Research Applications

Applications in Medical Imaging:

- Fluorine-18 labeled fluoropyridines, including compounds similar to 2,3-Dibromo-6-fluoropyridine, are increasingly used in Positron Emission Tomography (PET) imaging. These compounds are valuable due to their ability to undergo nucleophilic aromatic substitution, which is useful in medical imaging techniques (Carroll et al., 2007).

Chemical Reactivity and Synthesis:

- Research on the deprotonation of fluoro aromatics, including fluoropyridines, has shown the potential for creating new chemical structures through reactions with lithium magnesates. This process could be relevant for synthesizing derivatives of this compound (Awad et al., 2004).

- Studies on the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, have demonstrated the potential for highly selective chemical transformations, which could be applicable to this compound (Marsais & Quéguiner, 1983).

Physical and Structural Studies:

- Investigations into the conformational landscapes and tautomeric equilibria of molecules, including halogen-substituted pyridines, provide insights into the effects of halogenation (such as bromination and fluorination) on molecular structure and stability. These studies are crucial for understanding the physical properties of compounds like this compound (Calabrese, 2015).

Exploration of Novel Reactions:

- The synthesis of fluoropyridines via novel reactions, like the Balz-Schiemann reaction, provides alternative pathways to create fluorinated pyridines. This method could potentially be adapted for synthesizing this compound derivatives (Matsumoto et al., 1984).

Spectroscopy and Molecular Interaction Studies:

- Spectroscopic studies of fluoropyridines, including investigations into their interaction with water molecules, provide valuable information about intermolecular forces and hydrogen bonding. This research is essential for understanding the behavior of this compound in different environments (Gou et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-3-fluoropyridine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions might be necessary for 2,3-Dibromo-6-fluoropyridine.

Mechanism of Action

Target of Action

Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines can undergo various reactions with nucleophilic reagents . For instance, it was proposed that under basic conditions, certain salts undergo heterolytic C-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that they may play a role in modulating biochemical pathways related to these conditions.

Result of Action

Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that they may have significant effects at the molecular and cellular levels.

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that environmental factors could potentially influence the action of 2,3-Dibromo-6-fluoropyridine.

properties

IUPAC Name |

2,3-dibromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKFBHQDMTIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)

![[6-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1413208.png)

![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)